2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. Its structure includes a tert-butoxycarbonyl group, a phenyl group, and a bicyclic azabicyclohexane framework, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azabicyclohexane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[2.1.1]hexane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a phenyl halide reacts with the azabicyclohexane core in the presence of a Lewis acid catalyst.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Key considerations include the availability of starting materials, reaction scalability, and the cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the phenyl ring, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders due to its bicyclic structure.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions, providing insights into biological processes at the molecular level.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid: Similar in structure but lacks the phenyl group.
4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: Similar but without the tert-butoxycarbonyl protection.
2-azabicyclo[2.1.1]hexane-1-carboxylic acid: The simplest form, lacking both the phenyl and tert-butoxycarbonyl groups.
Uniqueness
The presence of both the tert-butoxycarbonyl group and the phenyl group in 2-[(tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid makes it unique. This combination enhances its stability, reactivity, and potential for diverse applications in synthetic and medicinal chemistry.
Properties
CAS No. |
2728644-42-4 |
---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.4 |
Purity |
95 |
Origin of Product |
United States |
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